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Compound of Interest

Compound Name: Zanamivir

Cat. No.: B1683542

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization and subsequent X-ray
crystallographic analysis of the influenza virus neuraminidase in complex with the inhibitor
Zanamivir. These methods are critical for understanding the molecular basis of drug-target
interactions and for the rational design of novel antiviral therapeutics.

Expression and Purification of Neuraminidase

The production of high-quality, soluble neuraminidase is a prerequisite for successful
crystallization. Both baculovirus expression in insect cells and mammalian cell expression
systems have been successfully employed.

Protocol 1: Expression in Baculovirus System

o Cloning: The cDNA encoding the ectodomain of the desired neuraminidase subtype (e.g., N2
or N9) is cloned into a baculovirus transfer vector, such as pFastBacl.[1] An N-terminal
signal peptide (e.g., GP67) is often included to facilitate secretion, followed by an affinity tag
(e.g., Hisb-tag) and a protease cleavage site (e.g., thrombin) for downstream purification.[1]

e Baculovirus Generation: Recombinant baculovirus is generated in Spodoptera frugiperda
(Sf9) cells according to the baculovirus expression system manufacturer's instructions.
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» Protein Expression: High Five or Sf9 insect cells are infected with the high-titer recombinant
baculovirus. The cells are cultured for 48-72 hours to allow for protein expression and
secretion into the medium.

o Harvesting: The cell culture supernatant containing the secreted neuraminidase is harvested
by centrifugation to remove cells and debris.[1]

Protocol 2: Expression in Mammalian Cells (HEK293-6E)

e Vector Construction: The neuraminidase ectodomain sequence is cloned into a mammalian
expression vector. Inclusion of a secretion signal peptide can enhance expression levels.[2]

o Transfection: Suspension-adapted Human Embryonic Kidney (HEK293-6E) cells are
transiently transfected with the expression vector.

o Expression and Harvest: Cells are cultured for several days, and the supernatant containing
the secreted neuraminidase is harvested. This method can yield high levels of soluble
protein.[2]

Protocol 3: Purification of Recombinant Neuraminidase

« Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column
(e.g., HisTrap HP).[1] The column is washed with a buffer containing a low concentration of
imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The neuraminidase is
then eluted with a higher concentration of imidazole (e.g., 200-250 mM).[1]

o Protease Cleavage: The eluted fractions containing the neuraminidase are pooled and
dialyzed against a suitable buffer (e.g., 20 mM Tris-HCI pH 8.0, 150 mM NacCl) to remove the
imidazole.[1] The affinity tag is then cleaved by incubation with a specific protease, such as
thrombin, overnight at 4°C.[1]

e Size-Exclusion Chromatography: The cleaved protein is further purified by size-exclusion
chromatography (e.g., Superdex 200 column) to separate the neuraminidase from the
cleaved tag, uncleaved protein, and any remaining impurities.[3] The protein is eluted in a
buffer suitable for crystallization (e.g., 20 mM Tris-HCI pH 8.0, 150 mM NaCl, 0.02% NaN3).

[3]
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o Concentration: The purified neuraminidase is concentrated to a final concentration of 5-10
mg/mL for crystallization trials.

Crystallization of the Zanamivir-Neuraminidase
Complex

The hanging drop vapor diffusion method is commonly used for growing crystals of the
Zanamivir-neuraminidase complex. This can be achieved through either co-crystallization or
by soaking pre-formed apo-neuraminidase crystals.

Protocol 4: Co-crystallization

o Complex Formation: Purified neuraminidase is incubated with a 5-10 fold molar excess of
Zanamivir for at least 1 hour on ice to allow for complex formation.

o Crystallization Setup: The protein-inhibitor complex solution (1-2 pL) is mixed with an equal
volume of reservoir solution on a siliconized coverslip.

» Vapor Diffusion: The coverslip is inverted and sealed over the reservoir well containing the
reservoir solution. The setup is incubated at a constant temperature (e.g., 4°C or 20°C).

o Crystal Growth: Crystals typically appear within a few days to a week.

Protocol 5: Crystal Soaking

e Apo-Crystal Growth: Crystals of neuraminidase without the inhibitor are grown using the
hanging drop vapor diffusion method as described above.

e Soaking Solution: A solution containing the reservoir buffer supplemented with Zanamivir
(typically 1-5 mM) is prepared.

e Soaking: The apo-crystals are transferred to the soaking solution and incubated for a period
ranging from a few hours to overnight.[4]

Data Collection and Processing

High-quality diffraction data is essential for determining the three-dimensional structure of the
complex.
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Protocol 6: X-ray Diffraction Data Collection

o Cryo-protection: Crystals are briefly soaked in a cryo-protectant solution, which is typically
the reservoir solution supplemented with 15-25% glycerol or ethylene glycol, to prevent ice
formation during flash-cooling.[3]

» Flash-Cooling: The cryo-protected crystals are flash-cooled in a stream of liquid nitrogen at
100 K.[4]

o Data Collection: X-ray diffraction data are collected at a synchrotron beamline.[3]

» Data Processing: The collected diffraction images are processed using software such as
HKL2000 or XDS to integrate the reflection intensities and scale the data.[3]

Data Presentation
Table 1: Crystallization Conditions for Neuraminidase-

Zanamivir Complexes

Neuraminid
.. Temperatur
ase Method Precipitant pH Reference
e (°C)
Subtype
N2 Hanging D 12% (wiv) 7.5 (HEPES) 18 [1]
anging Dro :
ging P PEG 3350
19M
N9 Hanging Drop 59 Not Specified  [4]
Phosphate
) 12% (w/iv)
N9 (H7N9) Hanging Drop 6.5 (MES) 20 [3]

PEG 20,000

Table 2: Data Collection and Refinement Statistics for
Neuraminidase-Zanamivir Complexes
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Neuramin .
. Resolutio Space Referenc
PDB ID idase R-work R-free
n (A) Group e
Subtype
5L17 N9 (H7N9)  2.40 1432 0.205 0.256 [5]
Not
2HTQ N8 2.20 B 0.271 0.334 [6]
Specified
Not Not
1F8B N9 1.40 1432 [4]

Specified Specified

ble 3: ivir Inhibition of inid -

Neuraminidase

Assay Method IC50 / Ki Reference
Subtype

E119D mutant
N9 (H7N9) NI Assay showed highest [5]
Zanamivir IC50

N2 (Q136K mutant) Not Specified Resistant to Zanamivir  [1]

Wild Type (Influenza MUNANA based

Slow binding kinetics [7]
B) fluorescent assay

Visualizations

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.rcsb.org/structure/5L17
https://www.rcsb.org/structure/2HTQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC2373964/
https://www.benchchem.com/product/b1683542?utm_src=pdf-body
https://www.rcsb.org/structure/5L17
https://pmc.ncbi.nlm.nih.gov/articles/PMC3729159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2932999/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protein Expression & Purification

Cloning into
Baculovirus Vector

Expression in
Insect Cells

Harvest Supernatant

Affinity Chromatography
(GISIED)]

Protease Cleavage

Size-Exclusion
Chromatography

Crystallization
\ 4

Complex Formation
(NA + Zanamivir)

Hanging Drop
Vapor Diffusion

Crystal Growth

Data Coll(i;ﬁon & Analysis

Cryo-protection

A4

X-ray Data
Collection

\4

Data Processing

A4

Structure
Determination

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1683542?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Figure 1: Experimental workflow for the crystallography of the Zanamivir-neuraminidase

complex.
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Figure 2: Logical flow from gene to structural analysis of the Zanamivir-neuraminidase
complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Preliminary crystallographic analysis of neuraminidase N2 from a new influenza A virus -
PMC [pmc.ncbi.nim.nih.gov]

e 2. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-
6E Cells - PMC [pmc.ncbi.nim.nih.gov]

o 3. Structural basis of protection against H7N9 influenza virus by human anti-N9
neuraminidase antibodies - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nim.nih.gov]
e 5.rcsb.org [rcsb.org]
e 6. rcsb.org [rcsb.org]

e 7. Structural and Functional Basis of Resistance to Neuraminidase Inhibitors of Influenza B
Viruses - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Crystallization and Structural Analysis of Zanamivir-
Neuraminidase Complex: Application Notes and Protocols]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1683542#crystallography-
protocol-for-zanamivir-neuraminidase-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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